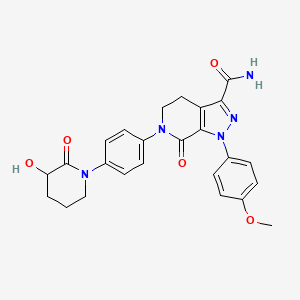

Apixaban Impurity 28

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Apixaban Impurity 28 is a degradation product of Apixaban, an anticoagulant used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. Apixaban is a selective, reversible, direct inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. The presence of impurities like this compound is significant as it can affect the drug’s efficacy and safety profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Apixaban Impurity 28 involves multiple steps starting from inexpensive raw materials. One of the key intermediates in the synthesis of Apixaban is prepared from 4-chloronitrobenzene and piperidine through an eight-step procedure. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere, resulting in the construction of two lactams .

Industrial Production Methods

Industrial production methods for Apixaban and its impurities, including this compound, involve high-performance liquid chromatography (HPLC) for the separation and purification of the compounds. The process is designed to be efficient and practical, occurring under mild conditions with most intermediates obtained through simple slurry or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Apixaban Impurity 28 undergoes various chemical reactions, including:

Oxidation: Sodium chlorite is used to oxidize the piperidine cycle to lactams.

Reduction: Zinc in acetic acid is used as a reductant in some steps.

Substitution: Various substitution reactions are involved in the synthesis of intermediates.

Common Reagents and Conditions

Oxidizing Agents: Sodium chlorite

Reducing Agents: Zinc in acetic acid

Solvents: Dimethyl sulfoxide, methanol, acetonitrile

Conditions: Mild conditions, carbon dioxide atmosphere for oxidation.

Major Products Formed

The major products formed from these reactions include various lactams and other intermediates essential for the synthesis of Apixaban and its impurities .

Wissenschaftliche Forschungsanwendungen

Apixaban Impurity 28 has several scientific research applications:

Chemistry: Used in the study of degradation products and impurity profiling of pharmaceutical compounds.

Biology: Helps in understanding the metabolic pathways and degradation mechanisms of Apixaban.

Medicine: Important for assessing the safety and efficacy of Apixaban by studying its impurities.

Industry: Used in the development and validation of analytical methods for quality control of Apixaban.

Wirkmechanismus

Apixaban Impurity 28, like Apixaban, is believed to interact with factor Xa, although its exact mechanism of action may differ. Apixaban selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III. This inhibition prevents the formation of a thrombus by blocking the conversion of prothrombin to thrombin .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rivaroxaban: Another factor Xa inhibitor used as an anticoagulant.

Edoxaban: A direct factor Xa inhibitor with similar applications.

Betrixaban: Also a factor Xa inhibitor used for thromboprophylaxis.

Uniqueness

Apixaban Impurity 28 is unique due to its specific degradation pathway and the conditions under which it forms. Its presence and concentration can significantly impact the stability and safety profile of Apixaban, making it a critical impurity to monitor during drug development and quality control .

Eigenschaften

Molekularformel |

C25H25N5O5 |

|---|---|

Molekulargewicht |

475.5 g/mol |

IUPAC-Name |

6-[4-(3-hydroxy-2-oxopiperidin-1-yl)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |

InChI |

InChI=1S/C25H25N5O5/c1-35-18-10-8-17(9-11-18)30-22-19(21(27-30)23(26)32)12-14-29(25(22)34)16-6-4-15(5-7-16)28-13-2-3-20(31)24(28)33/h4-11,20,31H,2-3,12-14H2,1H3,(H2,26,32) |

InChI-Schlüssel |

TYNIJHOPDSFNMW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCC(C5=O)O)C(=N2)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)

![2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13428244.png)

![2-[[4-[3-[(4-Chloro-2-fluorophenyl)methoxy]phenyl]-3,6-dihydro-1(2H)-pyridinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B13428264.png)

![Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13428266.png)

![potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B13428268.png)

![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)

![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)